N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide

Catalog No.
S3698072
CAS No.
896339-51-8
M.F
C17H12Cl2N2O3S2
M. Wt
427.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-meth...

CAS Number

896339-51-8

Product Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide

Molecular Formula

C17H12Cl2N2O3S2

Molecular Weight

427.3 g/mol

InChI

InChI=1S/C17H12Cl2N2O3S2/c1-26(23,24)12-5-2-10(3-6-12)16(22)21-17-20-15(9-25-17)13-8-11(18)4-7-14(13)19/h2-9H,1H3,(H,20,21,22)

InChI Key

BAHSNMWGYXHUSS-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide is a synthetic compound characterized by its unique structural features, including a thiazole ring and a dichlorophenyl moiety. The compound is classified under the category of thiazole derivatives, which are known for their diverse biological activities. Its molecular formula is C16H14Cl2N2O2S, indicating the presence of two chlorine atoms, a sulfonyl group, and an amide functional group.

  • Thiazole moiety: The presence of the thiazole ring system indicates potential for applications in medicinal chemistry. Thiazole is a core structure found in many bioactive molecules, including antifungals and antibacterials PubChem, Thiazole: .
  • Sulfonyl group: The presence of the sulfonyl group suggests potential for applications in enzyme inhibition. Sulfonyl groups are known to form interactions with amino acids in enzymes, which can disrupt their activity ScienceDirect, Sulfonyl group: .
Typical for thiazole derivatives, including nucleophilic substitutions and electrophilic aromatic substitutions. For instance, the sulfonyl group can undergo nucleophilic attack by amines or alcohols, leading to the formation of new derivatives. Additionally, the thiazole ring can be involved in cyclization reactions with various electrophiles under acidic or basic conditions.

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide exhibits significant biological activity. Compounds containing thiazole rings are often investigated for their potential as antimicrobial agents, anti-inflammatory drugs, and anticancer agents. Studies have shown that similar compounds can inhibit specific enzymes or interact with cellular pathways, suggesting that this compound may also possess similar pharmacological properties.

The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide typically involves multi-step synthetic routes. A common method includes:

  • Formation of Thiazole Ring: The initial step often involves the reaction of 2-amino-4-chlorobenzenesulfonamide with a suitable thioketone under acidic conditions to form the thiazole ring.
  • Substitution Reactions: The dichlorophenyl group can be introduced through electrophilic aromatic substitution on an appropriate precursor.
  • Final Coupling: The final product is obtained by coupling the thiazole derivative with 4-methanesulfonylbenzoyl chloride in the presence of a base such as triethylamine.

These methods ensure high yields and purity of the final compound.

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals. Its structural characteristics make it suitable for further modifications aimed at enhancing its biological efficacy and selectivity against specific targets in disease pathways.

Interaction studies involving this compound typically focus on its binding affinity to various biological targets. These studies may include:

  • Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit specific enzymes associated with diseases such as cancer or bacterial infections.
  • Cellular Assays: Assessing cytotoxicity and cell viability in different cancer cell lines to determine its therapeutic potential.
  • Molecular Docking Studies: Computational studies to predict how well the compound binds to target proteins based on its structural features.

Such studies help elucidate the mechanisms by which the compound exerts its biological effects.

Several compounds share structural similarities with N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamideContains a dichlorophenyl and thiazole moietyAntimicrobial activity
4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acidThiazole ring with carboxylic acid functionalityAnti-inflammatory properties
N-(1,3-Thiazol-2-yl)benzenesulfonamideThiazole linked to a sulfonamide groupAnticancer activity

Uniqueness

The uniqueness of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide lies in its specific combination of functional groups that enhance its potential interactions with biological targets while providing stability and solubility benefits. The presence of both a sulfonamide and a thiazole ring distinguishes it from other similar compounds that may lack one or both of these features.

XLogP3

4.3

Dates

Last modified: 08-20-2023

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